5-Methoxychroman-3-amine hydrochloride 5-Methoxychroman-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 117422-43-2
VCID: VC21272604
InChI: InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H
SMILES: COC1=CC=CC2=C1CC(CO2)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

5-Methoxychroman-3-amine hydrochloride

CAS No.: 117422-43-2

Cat. No.: VC21272604

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxychroman-3-amine hydrochloride - 117422-43-2

Specification

CAS No. 117422-43-2
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H
Standard InChI Key IETVKUZKGGXYCM-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CC(CO2)N.Cl
Canonical SMILES COC1=CC=CC2=C1CC(CO2)N.Cl

Introduction

Chemical Identity and Properties

5-Methoxychroman-3-amine hydrochloride is a methoxy-substituted chroman derivative with an amine group. It exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Basic Chemical Information

PropertyValue
CAS Registry Numbers117422-43-2, 110927-03-2
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
IUPAC Name5-methoxy-3,4-dihydro-2H-chromen-3-amine hydrochloride
InChI KeyIETVKUZKGGXYCM-UHFFFAOYNA-N
SMILESCOC1=CC=CC2=C1CC(CO2)N.Cl

Physical and Chemical Properties

The compound features a distinctive structure with a methoxy group (-OCH₃) at the 5-position and an amine group (-NH₂) at the 3-position of the chroman skeleton . This specific structural arrangement contributes to its chemical reactivity and potential biological activities.

PropertyValue
Physical StateSolid
LogP2.46
Polar Surface Area44.48 Ų
HS Code2932999099
SolubilityEnhanced water solubility due to hydrochloride salt formation

Structural Characteristics

Structural Features

5-Methoxychroman-3-amine hydrochloride contains a heterocyclic system consisting of a benzene ring fused with an oxygen-containing pyran ring, forming the chroman core structure. The compound's key functional groups include:

  • A methoxy substituent at the 5-position of the benzene ring

  • A primary amine group at the 3-position of the pyran ring

  • A hydrochloride salt formed with the amine group

Structure-Activity Relationship

The structural features of 5-methoxychroman-3-amine hydrochloride contribute significantly to its chemical behavior and biological activities. The methoxy group enhances lipophilicity and can serve as a hydrogen bond acceptor, while the primary amine group can act as a hydrogen bond donor and participate in salt formation .

Applications in Research

Pharmaceutical Research

5-Methoxychroman-3-amine hydrochloride has potential applications in pharmaceutical research due to its structural features that make it suitable for interactions with various biological targets.

As a derivative of chroman, which forms the core of numerous biologically active compounds, 5-methoxychroman-3-amine hydrochloride may serve as:

  • A building block in medicinal chemistry for the development of novel therapeutic agents

  • A structural scaffold for the design of compounds with specific biological activities

  • An intermediate in the synthesis of more complex pharmaceutically relevant molecules

Chemical Tool in Scientific Investigations

The compound's unique structure positions it as a valuable chemical tool in scientific research:

  • As a probe for investigating structure-activity relationships

  • In studies examining the effect of methoxy substituents on biological activity

  • As a model compound for understanding the pharmacokinetic properties of chroman derivatives

Biological Activities

While direct information on the biological activities of 5-methoxychroman-3-amine hydrochloride is limited in the provided literature, potential activities can be inferred based on structurally similar compounds.

Potential ActivityMechanism
AntimicrobialInhibition of essential microbial enzymes or disruption of cell membranes
NeuroprotectiveModulation of neurotransmitter systems
AntioxidantScavenging of free radicals through the methoxy and amine functional groups
Anti-inflammatoryInhibition of inflammatory mediators

The presence of the amine group at the 3-position potentially allows the compound to interact with various biological receptors and enzymes, suggesting possible applications in neuropharmacology .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the potential properties and applications of 5-methoxychroman-3-amine hydrochloride.

CompoundCAS NumberStructural RelationshipKey Differences
Chroman-3-amine hydrochloride18518-71-3Parent compoundLacks methoxy substituent
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochlorideN/ABioisostereContains furan instead of pyran ring; chloro instead of methoxy substituent
5-Methoxytryptamine hydrochloride66-83-1Contains similar substitution patternIndole core instead of chroman; different positioning of functional groups

Structure-Property Relationships

Comparing 5-methoxychroman-3-amine hydrochloride with these related compounds reveals important structure-property relationships:

  • The addition of the methoxy group at the 5-position likely enhances lipophilicity compared to the unsubstituted chroman-3-amine hydrochloride

  • The oxygen heteroatom in the chroman ring system differentiates it from nitrogen-containing heterocycles like indoles

  • The positioning of the amine group at the 3-position creates a specific three-dimensional arrangement that may influence receptor binding properties

Research Opportunities and Future Directions

The unique structural features of 5-methoxychroman-3-amine hydrochloride present several opportunities for future research:

  • Investigation of its potential biological activities through systematic screening

  • Development of more efficient and scalable synthesis methods

  • Exploration of structure-activity relationships through the preparation of derivatives

  • Examination of its potential as a building block in the synthesis of more complex bioactive molecules

These research directions could further elucidate the properties and applications of this interesting chroman derivative.

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